molecular formula C10H15BN2O2 B1388523 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine CAS No. 863422-41-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Cat. No.: B1388523
CAS No.: 863422-41-7
M. Wt: 206.05 g/mol
InChI Key: GVGODOIZAKSPFC-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine” is a chemical compound with the molecular formula C12H18BNO2 . It is a colorless to yellow liquid or semi-solid or solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring attached to a boron atom, which is part of a 1,3,2-dioxaborolane ring. This ring is further substituted with four methyl groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 219.09 . The compound is stable under inert gas and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has been studied for its role in the synthesis of various compounds. Huang et al. (2021) explored the synthesis of boric acid ester intermediates, confirming their structures through spectroscopy and X-ray diffraction. The molecular structures were further analyzed using Density Functional Theory (DFT), demonstrating consistency with crystal structures (Huang et al., 2021).

Crystallographic and Conformational Analyses

  • Studies by Liao et al. (2022) and Wu et al. (2021) involved single-crystal measurements and conformational analysis of compounds containing the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. Their research focused on understanding the molecular structures and physicochemical properties, providing insights into the molecular electrostatic potential and frontier molecular orbitals (Liao et al., 2022), (Wu et al., 2021).

Borylation Processes

  • Research by Takagi and Yamakawa (2013) investigated the borylation of aryl bromides, employing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. They explored palladium-catalyzed borylation, demonstrating its effectiveness especially in the presence of sulfonyl groups (Takagi & Yamakawa, 2013).

Luminescent and Polymer Applications

  • Studies by Welterlich et al. (2012) and Cheon et al. (2005) showcased the use of compounds with the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group in creating deeply colored polymers and luminescent materials. These researches opened up possibilities for using such compounds in advanced material science, particularly in the fields of photonics and electronics (Welterlich et al., 2012), (Cheon et al., 2005).

Safety and Hazards

The compound is classified as a warning under the GHS classification. It may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-6-12-13-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGODOIZAKSPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671660
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863422-41-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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